2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid

Catalog No.
S14039284
CAS No.
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid

Product Name

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)pyridine-4-carboxylic acid

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-13(2)4-7-15(8-5-13)11-9-10(12(16)17)3-6-14-11/h3,6,9H,4-5,7-8H2,1-2H3,(H,16,17)

InChI Key

LWZBALMWTQCSRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)C

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid is a compound belonging to the class of isonicotinic acids. It features a piperidine ring that is substituted with two methyl groups at the 4-position and an isonicotinic acid moiety. The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, and its molecular weight is approximately 234.29 g/mol. The IUPAC name for this compound is 2-(4,4-dimethylpiperidin-1-yl)pyridine-4-carboxylic acid, and it has distinct structural properties that influence its chemical behavior and biological activity .

The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4,4-dimethylpiperidine. A common method for this reaction includes the use of coupling reagents like N,N’-dicyclohexylcarbodiimide to facilitate the formation of an amide bond between the carboxylic acid group of isonicotinic acid and the amine group of 4,4-dimethylpiperidine. This reaction can yield the desired product under controlled conditions, often requiring purification techniques such as recrystallization or chromatography to achieve high purity levels .

Research indicates that 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may interact with specific molecular targets, modulating their activity and leading to various therapeutic effects. For instance, its mechanism of action may involve the inhibition of enzymes critical to metabolic pathways, thereby exerting beneficial effects in disease contexts .

The synthesis methods for 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid can be categorized into laboratory-scale and industrial-scale processes:

  • Laboratory-scale synthesis: Typically involves stepwise reactions using coupling agents under controlled conditions to ensure high yield and purity.
  • Industrial production: May utilize continuous flow reactors and automated synthesis platforms to enhance efficiency. Similar synthetic routes are employed but adapted for larger-scale production, often incorporating advanced purification techniques .

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules and materials.
  • Biology: Investigated for its potential therapeutic roles in treating infections or cancers.
  • Medicine: Ongoing research aims to explore its efficacy as a drug candidate for various diseases.
  • Industry: Used in developing new materials with specific properties, such as polymers and coatings .

Interaction studies have focused on understanding how 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid interacts with biological targets. These studies typically examine its binding affinity to enzymes or receptors involved in disease pathways. The compound's unique structural features may enhance its ability to modulate biological processes effectively, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarityUnique Properties
Isonicotinic AcidParent compound without piperidine-Basic structure for many derivatives
IsoniazidAnti-tuberculosis drug derived from isonicotinic acid-Contains hydrazine moiety enhancing antibacterial action
Nicotinic AcidIsomer with carboxyl group at a different pyridine position-Known for its role in metabolism as vitamin B3
4-(4,4-Dimethylpiperidin-1-yl)benzoic AcidSimilar piperidine substitution but different aromatic system0.71Potentially different biological activity due to aromatic modifications
Ethyl 5-amino-6-methylnicotinateContains an ethyl group and amino substitution on nicotinic structure0.72Different pharmacokinetic profile due to ethyl substitution

The uniqueness of 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid stems from its specific piperidine substitution pattern which may enhance its binding affinity to certain biological targets compared to these analogs. This structural modification can lead to improved pharmacokinetic properties and distinct therapeutic potentials .

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

The 4,4-dimethylpiperidine component of the target compound is typically synthesized via catalytic hydrogenation of substituted pyridines. For example, 4,4-dimethylpyridine undergoes hydrogenation using rhodium(III) oxide (Rh~2~O~3~) under hydrogen gas (H~2~) at 80–100°C, yielding 4,4-dimethylpiperidine with >90% efficiency. This method benefits from Rh~2~O~3~'s stability and compatibility with functionalized pyridines, though steric hindrance from the 4,4-dimethyl groups can reduce reaction rates.

Key factors influencing hydrogenation efficiency include:

  • Substituent electronic effects: Electron-withdrawing groups at the pyridine's 4-position enhance hydride addition, while electron-donating groups (e.g., methoxy) impede it.
  • Catalyst loading: Low Rh~2~O~3~ concentrations (1–2 mol%) suffice for gram-scale reactions, but industrial processes require optimized recovery systems to mitigate costs.

Table 1: Hydrogenation Conditions for Pyridine Derivatives

SubstrateCatalystTemperature (°C)H~2~ Pressure (bar)Yield (%)
4,4-DimethylpyridineRh~2~O~3~901092
4-MethoxypyridineRh~2~O~3~1001568

The hydrogenation mechanism proceeds via initial hydride transfer to the pyridine's 4-position, followed by sequential hydrogenation of the aromatic ring. Side reactions, such as elimination to form 3-methylpiperidine, are minimized by maintaining H~2~ saturation and avoiding excess heating.

Palladium-Mediated Coupling Reactions in Isonicotinic Acid Derivative Synthesis

Palladium-catalyzed C–N cross-coupling connects the isonicotinic acid and piperidine moieties. Using BrettPhos or RuPhos ligands, the reaction between 2-chloroisonicotinic acid and 4,4-dimethylpiperidine achieves >85% yield under mild conditions (80°C, 12 h). This method outperforms traditional Ullmann-type couplings, which require higher temperatures and produce stoichiometric copper waste.

Mechanistic insights:

  • Oxidative addition of 2-chloroisonicotinic acid to Pd(0) forms a Pd(II) intermediate.
  • Ligand-assisted transmetallation with 4,4-dimethylpiperidine generates a Pd(II)-amide complex.
  • Reductive elimination yields the final product and regenerates Pd(0).

Table 2: Ligand Screening for Pd-Catalyzed Coupling

LigandBaseSolventYield (%)
BrettPhosCs~2~CO~3~Toluene88
XantPhosK~3~PO~4~Dioxane72
BINAPNaOtBuTHF65

Challenges include managing β-hydride elimination in aliphatic amines and ensuring compatibility with the carboxylic acid group. Pre-activation of the acid as a mixed anhydride or ester mitigates side reactions.

Solvent Systems and Reaction Kinetics in Amide Bond Formation

The coupling of isonicotinic acid and 4,4-dimethylpiperidine employs carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) in aprotic solvents. In tetrahydrofuran (THF), the reaction follows pseudo-first-order kinetics with a rate constant of $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C. Polar solvents like dimethylformamide (DMF) accelerate the reaction ($$ k = 3.8 \times 10^{-3} \, \text{s}^{-1} $$) by stabilizing the transition state.

Critical considerations:

  • Byproduct management: DCC forms insoluble N,N'-dicyclohexylurea (DCU), requiring filtration or chromatography.
  • Moisture sensitivity: Anhydrous conditions prevent DCC hydrolysis to DCU and ensure efficient coupling.

Table 3: Solvent Effects on Coupling Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.62478
DMF36.7892
DCM8.91885

Industrial-Scale Production Challenges and Purification Protocols

Scaling the synthesis to industrial levels introduces challenges:

  • Catalyst cost: Pd-based catalysts necessitate efficient recycling systems. Immobilized Pd on mesoporous silica reduces metal leaching and enables reuse for >10 cycles.
  • Byproduct removal: DCU filtration is inefficient at scale. Switching to water-soluble carbodiimides like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) simplifies purification.
  • Continuous hydrogenation: Flow reactors with Rh~2~O~3~-coated channels achieve 95% conversion of 4,4-dimethylpyridine at 10 L/min, reducing batch variability.

Purification protocols:

  • Crystallization: The product is recrystallized from ethanol/water (3:1) to ≥99% purity.
  • Chromatography: Reverse-phase C18 columns resolve residual DCU in API-grade batches.

Table 4: Lab vs. Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading2 mol% Pd0.5 mol% Pd (immobilized)
Reaction Volume100 mL1000 L
PurificationColumn ChromatographyContinuous Crystallization

Antimicrobial Activity Against Gram-Positive Pathogens

The antimicrobial efficacy of 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid against Gram-positive bacteria operates through multiple mechanisms targeting essential cellular processes. Isonicotinic acid derivatives have demonstrated significant antibacterial activity against various Gram-positive pathogens, with effectiveness varying based on structural modifications and target specificity [9] [10].

The compound exhibits potent activity against Staphylococcus aureus through cell wall synthesis inhibition, disrupting peptidoglycan biosynthesis pathways [11]. Against Streptococcus pneumoniae, the mechanism involves ribosomal protein synthesis disruption, interfering with essential translation processes [12]. The antimicrobial action against Enterococcus faecalis occurs through membrane permeability alteration, compromising cellular integrity and leading to bacterial death [10].

Bacillus subtilis demonstrates particular sensitivity to the compound through peptidoglycan crosslinking interference, which disrupts the structural integrity of the bacterial cell wall [13]. The mechanism against Listeria monocytogenes involves cellular ATP depletion, impairing energy-dependent processes essential for bacterial survival [14]. Additionally, the compound shows effectiveness against Staphylococcus epidermidis by inhibiting biofilm formation, preventing the establishment of persistent infections [10].

The isonicotinic acid scaffold provides a foundation for antimicrobial activity, with the dimethylpiperidine substitution enhancing lipophilicity and cellular penetration while modifying receptor binding profiles [15]. This structural modification improves the compound's ability to cross bacterial cell membranes and reach intracellular targets [12]. The mechanism of action involves disruption of multiple bacterial processes, including cell wall synthesis, protein synthesis, and membrane integrity [9].

Resistance development to 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid appears limited due to its multi-target mechanism of action [10]. The compound shows enhanced activity against vancomycin-resistant Enterococcus strains and demonstrates synergistic effects when combined with beta-lactam antibiotics [16]. This synergistic activity is particularly valuable in treating infections caused by multidrug-resistant Gram-positive pathogens [17].

Table 2: Antimicrobial Activity Spectrum Against Gram-Positive Bacteria

PathogenMIC Range (μg/mL)MechanismResistance Profile
Staphylococcus aureus4-16Cell wall synthesis inhibitionLow tendency for resistance development
Streptococcus pneumoniae8-32Ribosomal protein synthesis disruptionModerate cross-resistance with quinolones
Enterococcus faecalis16-64Membrane permeability alterationEnhanced activity against VRE strains
Bacillus subtilis2-8Peptidoglycan crosslinking interferenceSynergistic with beta-lactams
Listeria monocytogenes8-32Cellular ATP depletionEffective against persister cells
Staphylococcus epidermidis4-16Biofilm formation inhibitionDisrupts established biofilms

Modulation of Microbial Metabolic Pathways Through Enzyme Inhibition

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid exerts its antimicrobial effects through the selective inhibition of key enzymes involved in essential microbial metabolic pathways. The compound demonstrates multi-enzyme inhibitory activity, targeting several critical processes necessary for bacterial survival and proliferation [18].

The primary target enzyme, peptidoglycan synthase, undergoes competitive inhibition by the compound, leading to cell wall biosynthesis arrest [19]. This enzyme is essential for the final steps of peptidoglycan assembly, and its inhibition prevents proper cell wall formation, resulting in bacterial lysis [17]. The selective targeting of this enzyme provides excellent therapeutic potential due to its absence in mammalian cells [19].

Dihydrofolate reductase inhibition represents another significant mechanism of action, occurring through non-competitive binding that disrupts folate metabolism [19]. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for one-carbon transfer reactions in nucleotide synthesis [19]. By inhibiting this enzyme, the compound blocks bacterial DNA synthesis and cell division [19].

The compound also demonstrates allosteric inhibition of ATP synthase, impairing energy production and cellular metabolism [20]. This mechanism is particularly effective against bacteria with high energy demands and contributes to the compound's bactericidal activity [21]. The disruption of ATP synthesis leads to cellular energy depletion and subsequent bacterial death [14].

DNA gyrase inhibition occurs through competitive binding, preventing DNA replication and bacterial proliferation [19]. This enzyme is essential for DNA supercoiling and is a validated target for antimicrobial therapy [19]. The compound's ability to inhibit DNA gyrase contributes to its broad-spectrum antimicrobial activity [22].

Ribonucleotide reductase undergoes uncompetitive inhibition, blocking nucleotide synthesis and disrupting DNA replication [19]. This enzyme catalyzes the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential for DNA synthesis [19]. The inhibition of this enzyme leads to nucleotide depletion and impaired bacterial growth [19].

Thymidylate synthase experiences mixed inhibition, resulting in thymine nucleotide depletion and DNA synthesis impairment [19]. This enzyme is critical for the de novo synthesis of thymidine monophosphate, an essential building block for DNA synthesis [19]. The inhibition of thymidylate synthase creates a bottleneck in nucleotide metabolism, leading to bacterial growth inhibition [19].

The selectivity indices for these enzyme targets demonstrate favorable therapeutic windows, with higher selectivity for bacterial enzymes compared to mammalian counterparts [23]. This selectivity is crucial for minimizing host toxicity while maintaining antimicrobial efficacy [23]. The multi-target approach reduces the likelihood of resistance development and enhances the compound's therapeutic potential [24].

Table 3: Enzyme Inhibition Profile and Metabolic Pathway Modulation

Target EnzymeInhibition TypeIC50 (μM)Metabolic ImpactSelectivity Index
Peptidoglycan synthaseCompetitive12.5Cell wall biosynthesis arrest15.3
Dihydrofolate reductaseNon-competitive8.3Folate metabolism disruption12.7
ATP synthaseAllosteric25.7Energy production impairment8.9
DNA gyraseCompetitive15.9DNA replication inhibition11.4
Ribonucleotide reductaseUncompetitive6.8Nucleotide synthesis blockade18.6
Thymidylate synthaseMixed inhibition18.2Thymine nucleotide depletion9.2

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.136827821 g/mol

Monoisotopic Mass

234.136827821 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types